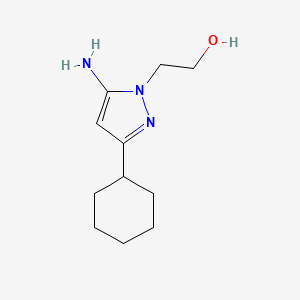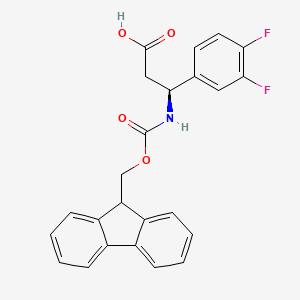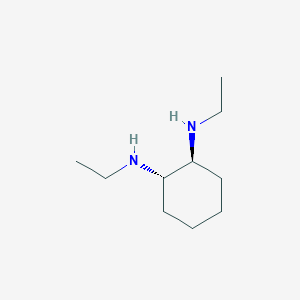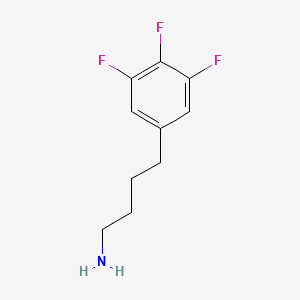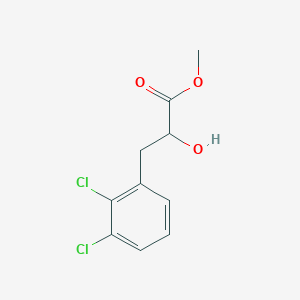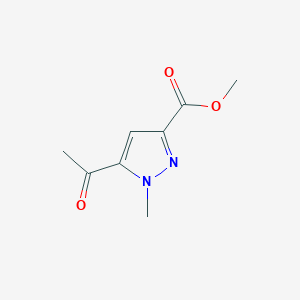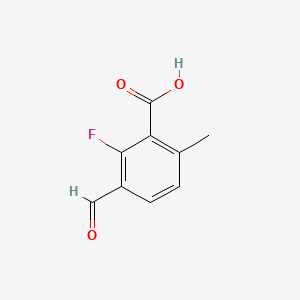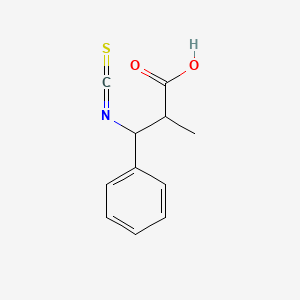
3-Isothiocyanato-2-methyl-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isothiocyanato-2-methyl-3-phenylpropanoic acid is an organic compound with the molecular formula C11H11NO2S It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenylpropanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isothiocyanato-2-methyl-3-phenylpropanoic acid typically involves the reaction of a suitable precursor with thiophosgene (CSCl2) or other isothiocyanate-generating reagents. One common method is the reaction of 2-methyl-3-phenylpropanoic acid with thiophosgene under controlled conditions to introduce the isothiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-Isothiocyanato-2-methyl-3-phenylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of thioureas or other derivatives.
Addition Reactions: The compound can participate in addition reactions with amines, alcohols, or other nucleophiles to form corresponding adducts.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions, altering its chemical structure.
Common Reagents and Conditions
Thiophosgene (CSCl2): Used in the initial synthesis to introduce the isothiocyanate group.
Amines and Alcohols: Common nucleophiles for substitution and addition reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Major Products Formed
Thioureas: Formed through substitution reactions with amines.
Adducts: Formed through addition reactions with various nucleophiles.
Applications De Recherche Scientifique
3-Isothiocyanato-2-methyl-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Isothiocyanato-2-methyl-3-phenylpropanoic acid exerts its effects involves the interaction of the isothiocyanate group with various molecular targets. The isothiocyanate group can react with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to modifications that alter their function. This reactivity is the basis for its potential biological and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-isothiocyanato-3-phenylpropionate: A closely related compound with similar chemical properties.
3-Phenylpropanoic acid: Lacks the isothiocyanate group but shares the phenylpropanoic acid backbone.
Uniqueness
3-Isothiocyanato-2-methyl-3-phenylpropanoic acid is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential applications compared to similar compounds. This functional group allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H11NO2S |
|---|---|
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
3-isothiocyanato-2-methyl-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H11NO2S/c1-8(11(13)14)10(12-7-15)9-5-3-2-4-6-9/h2-6,8,10H,1H3,(H,13,14) |
Clé InChI |
RNEQPYFSZMULHI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=CC=C1)N=C=S)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


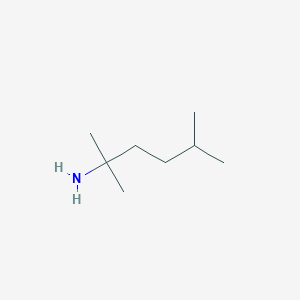
![tert-butylN-[(2S)-4-amino-2-hydroxybutyl]carbamate](/img/structure/B13617551.png)
